Carboxy-pyridostatin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

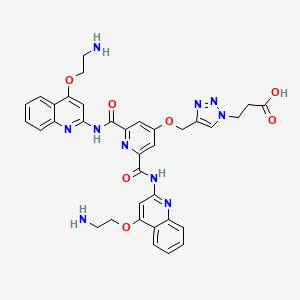

Carboxy-pyridostatin is a derivative of pyridostatin, a synthetic small molecule known for its ability to stabilize G-quadruplex structures. These structures are four-stranded DNA or RNA configurations that play crucial roles in various biological processes. This compound exhibits high molecular specificity for RNA over DNA G-quadruplexes, making it a valuable tool in molecular biology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carboxy-pyridostatin is synthesized through a series of chemical reactions involving the modification of the pyridostatin scaffold. The synthesis typically involves the introduction of a carboxyl group to the pyridostatin molecule. This process includes steps such as amide bond formation, aromatic ring substitutions, and carboxylation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carboxy-pyridostatin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the molecule, altering its chemical properties.

Substitution: Aromatic substitution reactions can introduce different substituents to the pyridostatin scaffold, enhancing its specificity and binding affinity

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like dimethyl sulfoxide and acetonitrile. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can exhibit different binding affinities and specificities for G-quadruplex structures, making them useful for different applications in research and medicine .

Scientific Research Applications

Cancer Therapeutics

Carboxy-pyridostatin has shown promising results in cancer treatment due to its selective targeting of RNA G-quadruplexes, which are often associated with oncogene regulation.

- Mechanism of Action : The compound induces telomere dysfunction by competing with telomere-associated proteins, such as human POT1. This mechanism leads to apoptosis in cancer cells while sparing normal cells .

- Selectivity : this compound exhibits a significant preference for RNA G-quadruplexes over DNA G-quadruplexes, with a reported 50-fold selectivity . This selectivity allows for targeted therapeutic strategies that minimize damage to healthy tissues.

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including hepatocarcinoma cells, with IC50 values ranging from 8 to 14 μM. Importantly, it shows tenfold lower cytotoxicity towards normal lung fibroblast cells .

Molecular Biology Research

This compound serves as a valuable tool in molecular biology for studying RNA structures and their functions.

- G-Quadruplex Visualization : The compound can be utilized to visualize RNA G-quadruplexes within cellular contexts. It selectively traps these structures, allowing researchers to investigate their roles in gene regulation and cellular processes .

- Quantification Techniques : Researchers have employed BG4-based quantification methods to evaluate the presence of G-quadruplexes in human cells treated with this compound. This approach provides insights into the dynamics of RNA G-quadruplex formation and stability .

Potential in Anti-Infection Strategies

Emerging studies suggest that this compound may also have applications in anti-infection therapies.

- Viral Inhibition : Preliminary findings indicate that this compound can interfere with viral replication mechanisms by stabilizing RNA structures critical for viral function, although further research is needed to elucidate these pathways fully .

Case Studies and Experimental Data

The following table summarizes key findings from various studies on this compound:

Mechanism of Action

Carboxy-pyridostatin exerts its effects by specifically binding to G-quadruplex structures in RNA and DNA. The compound’s rigid aromatic rings and flexible amide bonds allow it to adaptively match with G-tetrad planes, enhancing π-π stacking interactions. The aliphatic amine side chains interact with the phosphate backbone via hydrogen bonding and electrostatic interactions, increasing the compound’s affinity for G-quadruplexes. This binding disrupts the normal function of telomeres and oncogenes, leading to telomere dysfunction and potential therapeutic effects .

Comparison with Similar Compounds

Carboxy-pyridostatin is unique in its high specificity for RNA over DNA G-quadruplexes. Similar compounds include:

Pyridostatin: The parent compound, known for its general affinity for both RNA and DNA G-quadruplexes.

PyPDS: A derivative with structural modifications that enhance its binding specificity and affinity for G-quadruplexes.

Other G-quadruplex ligands: Various synthetic molecules designed to stabilize G-quadruplex structures, each with unique binding properties and specificities

This compound stands out due to its selective binding to RNA G-quadruplexes, making it a valuable tool for studying RNA biology and developing RNA-targeted therapies.

Biological Activity

Carboxy-pyridostatin (cPDS) is a derivative of pyridostatin, a synthetic small molecule recognized for its ability to stabilize G-quadruplex (G4) structures in nucleic acids. This compound has garnered attention for its selective binding to RNA G4s over DNA G4s, making it a valuable tool in studying the biological roles of G4s in cellular processes, particularly in cancer therapy.

This compound functions primarily as a G-quadruplex ligand, stabilizing these structures within RNA and influencing various biological activities. Its mechanism involves:

- Selective Binding : cPDS exhibits high specificity for RNA G4s, unlike its predecessor pyridostatin, which binds both RNA and DNA G4s. This selectivity allows for targeted studies on RNA G4s without interference from DNA structures .

- Induction of DNA Damage : In cancer cells, particularly those deficient in BRCA1/2, cPDS induces replication stress leading to DNA double-stranded breaks (DSBs). This effect is enhanced when combined with inhibitors of DNA repair pathways .

In Vitro and In Vivo Studies

In Vitro Studies :

- cPDS has been shown to reduce the proliferation of neural stem cells and progenitor cells derived from the subventricular zone of adult mice, indicating its potential use in neurobiology .

- It selectively traps cytoplasmic RNA G4s, significantly increasing their presence in human cells while not affecting nuclear G4s .

In Vivo Studies :

- Research demonstrates that cPDS effectively inhibits the growth of BRCA1/2-deficient tumors in mouse models. The compound's administration resulted in significant tumor regression and prolonged survival rates when used in conjunction with chemotherapeutic agents like paclitaxel .

Case Studies

- BRCA1/2-Deficient Tumors :

- Neural Stem Cell Proliferation :

Table 1: Summary of Biological Activities of this compound

Table 2: Comparative Binding Affinity of Pyridostatin Derivatives

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing Carboxy-pyridostatin's binding affinity to DNA G-quadruplex (G4) structures?

- Answer: Binding affinity can be evaluated using surface plasmon resonance (SPR) to measure real-time interaction kinetics or isothermal titration calorimetry (ITC) for thermodynamic parameters. Circular dichroism (CD) spectroscopy confirms G4 structural stabilization, while FRET-based melting assays quantify thermal stabilization of G4-DNA . Controls should include scrambled DNA sequences to verify specificity. Replicates (n ≥ 3) and statistical validation (e.g., ANOVA) are critical to ensure reproducibility .

Q. What in vitro models are appropriate for initial screening of this compound's anti-tumor activity?

- Answer: Use cancer cell lines with documented G4-rich genomic regions (e.g., telomerase-positive lines like HeLa or U2OS). Dose-response assays (e.g., IC50 determination via MTT or CellTiter-Glo) should include positive controls (e.g., Pyridostatin) and negative controls (untreated cells). Data normalization to baseline viability and correction for solvent effects (e.g., DMSO) are essential .

Q. How can researchers validate target engagement of this compound in cellular systems?

- Answer: Employ chromatin immunoprecipitation (ChIP) with G4-specific antibodies (e.g., BG4) to map binding sites. Complementary techniques like immunofluorescence or proximity ligation assays (PLA) can visualize co-localization with G4 structures. Include knockdown/knockout models of G4-binding proteins to assess dependency .

Advanced Research Questions

Q. What strategies optimize this compound's selectivity for tumor-specific G4s over non-cancerous cells?

- Answer: Design comparative transcriptomic/proteomic screens to identify tumor-specific G4-associated biomarkers. Use CRISPR-Cas9 libraries to knockout candidate genes in healthy vs. cancer cells, followed by viability assays. Pharmacokinetic studies (e.g., plasma stability, tissue distribution) in xenograft models can refine dosing to minimize off-target effects .

Q. How can researchers address discrepancies in this compound's efficacy across different cancer cell lines?

- Answer: Perform multi-omics profiling (e.g., RNA-seq, ATAC-seq) to correlate drug response with G4 density, chromatin accessibility, or DNA repair pathway activity. Use syngeneic models to control for genetic variability. Orthogonal assays (e.g., comet assays for DNA damage) help distinguish context-specific mechanisms .

Q. What experimental designs are suitable for investigating this compound's synergy with other therapeutics?

- Answer: Apply combination index (CI) analysis via the Chou-Talalay method. Test sequential vs. concurrent administration in 2D/3D culture systems. In vivo studies should include staggered dosing schedules and monitor additive vs. synergistic toxicity. Transcriptomic analysis (e.g., RNA-seq) post-treatment identifies pathway crosstalk .

Q. How should researchers resolve contradictions in reported toxicity profiles of this compound?

- Answer: Conduct comparative toxicogenomics using organoid models to assess tissue-specific effects. Implement high-content screening (HCS) for subcellular toxicity markers (e.g., mitochondrial membrane potential). Meta-analysis of existing datasets with standardized normalization (e.g., z-score transformation) reduces batch effect biases .

Q. Methodological Frameworks

- For Experimental Design: Follow the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example: "In BRCA1-mutant breast cancer cells (P), how does this compound (I) compared to PARP inhibitors (C) affect genomic instability (O) over 72 hours (T)?" .

- For Data Analysis: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions. For instance, ensure proposed in vivo studies align with ethical guidelines for tumor burden endpoints .

Properties

IUPAC Name |

3-[4-[[2,6-bis[[4-(2-aminoethoxy)quinolin-2-yl]carbamoyl]pyridin-4-yl]oxymethyl]triazol-1-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N10O7/c36-10-13-50-29-17-31(39-25-7-3-1-5-23(25)29)41-34(48)27-15-22(52-20-21-19-45(44-43-21)12-9-33(46)47)16-28(38-27)35(49)42-32-18-30(51-14-11-37)24-6-2-4-8-26(24)40-32/h1-8,15-19H,9-14,20,36-37H2,(H,46,47)(H,39,41,48)(H,40,42,49) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTDQPSVSXRGLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCC6=CN(N=N6)CCC(=O)O)OCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N10O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.